(2-Bromo-4,5-diethoxyphenyl)acetic acid
Overview
Description
(2-Bromo-4,5-diethoxyphenyl)acetic acid: is an organic compound with the molecular formula C12H15BrO4 and a molecular weight of 303.15 g/mol . This compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a phenyl ring, along with an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,5-diethoxyphenyl)acetic acid typically involves the bromination of 4,5-diethoxyphenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4,5-diethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted phenylacetic acids.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Chemistry: (2-Bromo-4,5-diethoxyphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of brominated phenylacetic acids on cellular processes. It is also employed in the development of new biochemical assays and probes .
Medicine: While direct medicinal applications are limited, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-diethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
(2-Bromo-4-methoxyphenyl)acetic acid: Contains a single methoxy group and a bromine atom.
(2-Bromo-5-chlorophenyl)acetic acid: Contains a chlorine atom instead of ethoxy groups.
(2-Bromo-4-fluorophenyl)acetic acid: Contains a fluorine atom instead of ethoxy groups.
Uniqueness: (2-Bromo-4,5-diethoxyphenyl)acetic acid is unique due to the presence of two ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy groups increase the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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